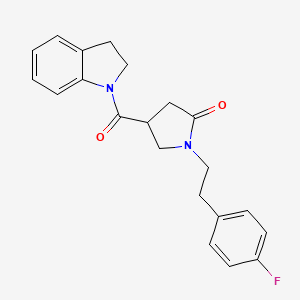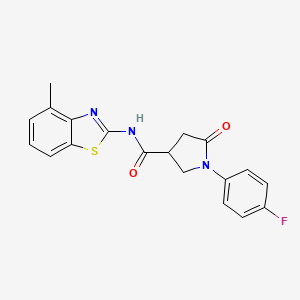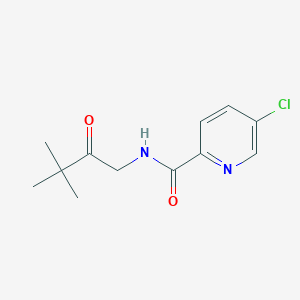![molecular formula C13H17NO4S B7595730 4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid, commonly known as CMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline powder that is soluble in water and organic solvents. CMS has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
The mechanism of action of CMS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CMS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, CMS has been found to activate AMP-activated protein kinase (AMPK), a signaling pathway involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
CMS has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMS has also been found to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. Additionally, CMS has been found to increase the expression of glucose transporter 4 (GLUT4), a protein involved in the uptake of glucose by cells.
実験室実験の利点と制限
CMS has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Its solubility in water and organic solvents makes it easy to use in a variety of experimental settings. However, there are also some limitations to the use of CMS in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects have not been fully studied, which could limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on CMS. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of CMS in treating different types of cancer and to identify the optimal dosing and administration regimens. Another area of interest is the potential use of CMS in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis. Further studies are needed to determine the safety and efficacy of CMS in these settings. Additionally, more research is needed to fully understand the mechanism of action of CMS and to identify other potential therapeutic targets.
合成法
The synthesis of CMS involves a multi-step process that begins with the reaction of cyclopropylmethyl chloride with sodium sulfite to form cyclopropylmethylsulfonate. This intermediate is then reacted with methylamine to form 4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid. The final product is obtained after purification through crystallization.
科学的研究の応用
CMS has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. CMS has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. CMS has been studied for its potential use in the treatment of diabetes, as it has been shown to lower blood glucose levels in animal models of the disease.
特性
IUPAC Name |
4-[[cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(19(17,18)9-11-2-3-11)8-10-4-6-12(7-5-10)13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFFXZMTKVONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)S(=O)(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)




![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)